molecular formula C11H18N5O12P3 B1228849 N(6)-Methyldeoxyadenosine 5'-triphosphate CAS No. 5085-65-4

N(6)-Methyldeoxyadenosine 5'-triphosphate

Cat. No.: B1228849
CAS No.: 5085-65-4
M. Wt: 505.21 g/mol
InChI Key: ATIKTICAJNFDJT-MVKOHCKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(6)-Methyldeoxyadenosine 5’-triphosphate is a modified nucleotide analog of adenosine triphosphate. It features a methyl group attached to the nitrogen at the sixth position of the adenine base. This compound is significant in various biochemical processes and is often used in scientific research to study the effects of methylation on nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(6)-Methyldeoxyadenosine 5’-triphosphate typically involves the methylation of deoxyadenosine followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylated product is then obtained through a series of phosphorylation steps using phosphorylating agents like phosphorus oxychloride and pyrophosphate.

Industrial Production Methods: Industrial production of N(6)-Methyldeoxyadenosine 5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. The process includes the protection of functional groups, selective methylation, and stepwise phosphorylation. The final product is purified using high-performance liquid chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N(6)-Methyldeoxyadenosine 5’-triphosphate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form hydroxymethyl or formyl derivatives.

    Reduction: The compound can be reduced to remove the methyl group, reverting to deoxyadenosine triphosphate.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution using reagents like sodium azide or thiols.

Major Products:

Scientific Research Applications

N(6)-Methyldeoxyadenosine 5’-triphosphate has numerous applications in scientific research:

Mechanism of Action

N(6)-Methyldeoxyadenosine 5’-triphosphate exerts its effects primarily through its incorporation into nucleic acids. The methyl group at the sixth position of adenine can influence the binding of proteins and enzymes to DNA or RNA, affecting processes such as transcription, replication, and repair. It can also act as a competitive inhibitor for enzymes that recognize unmethylated adenine .

Comparison with Similar Compounds

    N(6)-Methyladenosine 5’-triphosphate: Similar in structure but contains ribose instead of deoxyribose.

    N(6)-Methyl-2’-deoxyadenosine monophosphate: Contains only one phosphate group.

    N(6)-Methyl-2’-deoxyadenosine diphosphate: Contains two phosphate groups.

Uniqueness: N(6)-Methyldeoxyadenosine 5’-triphosphate is unique due to its specific methylation at the sixth position and the presence of three phosphate groups, making it a versatile tool for studying methylation effects in various biochemical contexts .

Properties

IUPAC Name

[hydroxy-[[(2S,4R,5R)-4-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O12P3/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIKTICAJNFDJT-MVKOHCKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965082
Record name 9-[3-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-N-methyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5085-65-4
Record name N(6)-Methyldeoxyadenosine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005085654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[3-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-N-methyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.